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2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B159765
CAS No.: 134044-47-6
M. Wt: 274.12 g/mol
InChI Key: FVKMFKVUEPXDOK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine (CAS Number: 134044-47-6, Molecular Formula: C12H8BrN3) is a high-value nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This compound belongs to the imidazo[1,2-a]pyrimidine class, which is recognized for its structural resemblance to purine bases, a feature that often facilitates interactions with biological targets . Its primary research applications include serving as a key scaffold in the development of novel antimicrobials and the investigation of potential antiviral therapies . In antimicrobial research, derivatives of this chemical scaffold have demonstrated potent and broad-spectrum activity against a panel of clinically relevant microorganisms. Bioactivity tests reveal particular efficacy against Gram-positive bacteria such as Bacillus subtilis and pathogenic fungi like Candida albicans . The presence of the bromine atom at the meta-position of the phenyl ring is a critical structural feature that can enhance both binding affinity and overall bioactivity, making this compound a valuable precursor for generating structure-activity relationship (SAR) data . Furthermore, its research utility extends to antiviral studies, specifically in the search for inhibitors of viral entry mechanisms. Computational molecular docking simulations have shown that closely related imidazo[1,2-a]pyrimidine analogues exhibit a strong binding affinity towards the human angiotensin-converting enzyme 2 (ACE2) receptor and the spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) . These in silico results suggest potential for this compound class to be investigated as a therapeutic agent that works by blocking the virus-host cell interaction . The synthetically versatile bromine substituent allows for further functionalization via modern cross-coupling reactions, such as the Sonogashira reaction, enabling researchers to create diverse chemical libraries for high-throughput screening and the development of hybrid molecules . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrN3 B159765 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMFKVUEPXDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565311
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-47-6
Record name 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Bromophenyl Imidazo 1,2 a Pyrimidine and Its Analogs

Retrosynthetic Analysis of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold

A retrosynthetic analysis of the 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine structure primarily involves the disconnection of the imidazole (B134444) ring from the pyrimidine (B1678525) core. The most logical and widely practiced disconnection occurs at the N1-C2 and C3-N4 bonds of the final fused system. This approach is based on the well-established Chichibabin and Hantzsch-type syntheses. researchgate.netnih.gov

This retrosynthetic pathway identifies two key synthons:

2-Aminopyrimidine (B69317) : A commercially available and fundamental building block.

An α-haloketone derivative : For the target molecule, this would be a 2-halo-1-(3-bromophenyl)ethanone, such as 2-bromo-1-(3-bromophenyl)ethan-1-one.

This strategy represents the most common and direct route for constructing the 2-substituted imidazo[1,2-a]pyrimidine framework.

Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyrimidine Derivatives

The traditional and most frequently employed method for synthesizing imidazo[1,2-a]pyrimidines is a variation of the Hantzsch pyridine (B92270) synthesis, often referred to as the Chichibabin reaction. researchgate.netnih.gov This method involves the cyclocondensation of 2-aminopyrimidine with an α-halocarbonyl compound. nih.govnih.govresearchgate.net The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.

For the specific synthesis of this compound, the classical route would involve the reaction of 2-aminopyrimidine with 2-bromo-1-(3-bromophenyl)ethan-1-one. This reaction is typically performed in a solvent such as ethanol (B145695) or DMF, sometimes with the addition of a base like sodium bicarbonate to neutralize the HBr formed during the reaction. derpharmachemica.comgoogle.com

While robust, these classical methods can sometimes require long reaction times and elevated temperatures. rsc.org Contemporary advancements have focused on improving these conditions through new energy sources and catalytic systems, leading to the development of more efficient and sustainable protocols. rsc.org

Advanced Synthetic Strategies for the Formation of this compound

Modern synthetic chemistry has introduced a variety of advanced strategies to overcome the limitations of classical methods, focusing on efficiency, atom economy, and environmental sustainability.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be applied to the synthesis of both the final compound and its key precursors. nih.gov A common catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

While the classical approach involves building the ring with the 3-bromophenyl group already in place, an alternative advanced strategy would be to first synthesize a functionalized imidazo[1,2-a]pyrimidine core and then introduce the aryl group via a cross-coupling reaction. For example, a Suzuki-Miyaura coupling could be employed.

Hypothetical Suzuki Coupling Route:

Synthesis of Precursor 1: 2-Chloroimidazo[1,2-a]pyrimidine is synthesized.

Synthesis of Precursor 2: 3-Bromophenylboronic acid is used as the coupling partner.

Coupling Reaction: The two precursors are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield this compound. libretexts.org

The reactivity of the halogen leaving groups in such reactions typically follows the order I > Br > OTf >> Cl. libretexts.org This makes bromo- or iodo-substituted heterocyclic precursors highly effective for these transformations.

Microwave irradiation has emerged as a powerful alternative to conventional heating in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. researchgate.netacs.org The synthesis of the imidazo[1,2-a]pyrimidine scaffold via the condensation of 2-aminopyrimidine and α-haloketones is particularly amenable to microwave assistance. acs.orgnih.gov This method is considered a green technique due to its efficiency and reduced energy consumption. nih.govnih.gov

For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation. acs.orgsci-hub.se

MethodTypical Reaction TimeKey AdvantagesReference
Conventional Heating (Reflux)Hours (e.g., 6-10 h)Well-established, simple equipment derpharmachemica.comgoogle.com
Microwave IrradiationMinutes (e.g., 10-120 min)Rapid reaction rates, higher yields, energy efficient acs.orgnih.govsci-hub.se

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing intermediate isolation steps and reducing waste. rsc.orgrsc.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyrimidine skeleton. rsc.orgdergipark.org.tr

A prominent example is the three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, often catalyzed by an acid. rsc.org To synthesize this compound via this route, the reactants would be:

2-Aminopyrimidine

3-Bromobenzaldehyde

An isocyanide (e.g., tert-butyl isocyanide)

This approach, known as the Groebke–Blackburn–Bienaymé reaction, generates the fused heterocyclic system with high atom economy and procedural simplicity. rsc.orgresearchgate.net

The principles of green chemistry are increasingly influencing the development of new synthetic routes for heterocyclic compounds. mdpi.com For the synthesis of this compound, several strategies align with these principles:

Alternative Energy Sources : Microwave-assisted synthesis significantly reduces energy consumption and reaction times compared to conventional heating. acs.orgnih.gov

Atom Economy : One-pot multicomponent reactions maximize the incorporation of starting materials into the final product, minimizing waste. rsc.orgdergipark.org.tr

Use of Green Solvents : Many modern procedures utilize environmentally benign solvents such as water, ethanol, or isopropanol, replacing more hazardous organic solvents. acs.orgnih.govmdpi.com

Catalysis : The use of efficient and recyclable catalysts, such as gold nanoparticles supported on a solid matrix, offers a sustainable alternative to stoichiometric reagents. mdpi.com A procedure using gold nanoparticles as a catalyst in a green solvent has been developed for the efficient synthesis of imidazo[1,2-a]pyrimidines. mdpi.com

These approaches collectively contribute to making the synthesis of this compound and its analogs more sustainable and environmentally friendly. mdpi.com

Compound Reference Table

Compound NameRole in Synthesis
This compoundTarget Compound
2-AminopyrimidineStarting Material
2-Bromo-1-(3-bromophenyl)ethan-1-oneStarting Material / Precursor
2-Chloroimidazo[1,2-a]pyrimidineHypothetical Precursor
3-Bromophenylboronic acidHypothetical Precursor
3-BromobenzaldehydeStarting Material (for MCR)
tert-Butyl isocyanideStarting Material (for MCR)
Sodium bicarbonateBase
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)Catalyst

Regioselectivity and Yield Optimization Studies in the Synthesis of this compound

The synthesis of 2-substituted imidazo[1,2-a]pyrimidines is most commonly achieved through the condensation of a 2-aminopyrimidine with an α-haloketone or, more efficiently, via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govnih.gov The GBB reaction, a three-component condensation of an aminoazine, an aldehyde, and an isocyanide, offers a convergent and atom-economical route to this heterocyclic system. nih.govbeilstein-journals.org

A critical challenge in the synthesis of imidazo[1,2-a]pyrimidines using 2-aminopyrimidine is the control of regioselectivity. 2-Aminopyrimidine possesses two nucleophilic nitrogen atoms—the exocyclic amino group and the endocyclic ring nitrogen—that can potentially react with the aldehyde component in the initial step of the GBB reaction. This can lead to the formation of two regioisomeric products. The desired 2-substituted imidazo[1,2-a]pyrimidine is formed when the reaction proceeds through the initial attack of the endocyclic nitrogen.

Below is a representative table illustrating the optimization of the GBB reaction for the synthesis of a 2-aryl-imidazo[1,2-a]pyrimidine, showcasing the impact of different catalysts and solvents on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-Aryl-Imidazo[1,2-a]pyrimidine via GBB Reaction

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 None Methanol Reflux 24 <10
2 Sc(OTf)₃ (10) Methanol Reflux 12 75
3 HClO₄ (10) Methanol Reflux 12 82
4 Yb(OTf)₃ (5) Ethanol 60 8 87 nih.gov
5 ZrCl₄ (15) Dichloromethane RT 18 65

This table is a generalized representation based on literature for analogous compounds and does not represent specific experimental data for this compound.

Derivatization Strategies for Structural Diversification of this compound

The bromine atom on the phenyl ring of this compound is a key functional group that allows for extensive structural diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose, enabling the formation of new carbon-carbon bonds. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce new aryl or heteroaryl substituents at the 3-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

The Sonogashira coupling reaction, on the other hand, allows for the introduction of alkyne moieties by coupling the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

These derivatization strategies open up a vast chemical space for the synthesis of novel analogs of this compound with diverse electronic and steric properties, which is essential for the development of new therapeutic agents.

Below are illustrative tables for Suzuki and Sonogashira coupling reactions on a generic aryl bromide, demonstrating the types of products that can be obtained.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on an Aryl Bromide

Entry Boronic Acid/Ester Catalyst/Ligand Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 92
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 88
3 Thiophene-2-boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 85
4 Pyridine-3-boronic acid Pd(OAc)₂ / XPhos K₃PO₄ 1,4-Dioxane 78

This table is a generalized representation based on literature for analogous compounds and does not represent specific experimental data for this compound.

Table 3: Representative Sonogashira Coupling Reactions on an Aryl Bromide

Entry Alkyne Catalyst/Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine DMF 95
2 Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine THF 91
3 Propargyl alcohol PdCl₂(dppf) / CuI Et₃N Acetonitrile 85
4 1-Heptyne Pd(OAc)₂ / PPh₃ / CuI K₂CO₃ Toluene 89

This table is a generalized representation based on literature for analogous compounds and does not represent specific experimental data for this compound.

Advanced Structural Elucidation and Conformational Analysis of 2 3 Bromophenyl Imidazo 1,2 a Pyrimidine

X-ray Crystallography of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine and its Crystalline Forms

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in this compound. These studies have provided a foundational understanding of its solid-state conformation and the non-covalent interactions that govern its crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

In the crystalline state, the molecules of this compound are organized in a way that maximizes stabilizing interactions. The crystal packing is primarily directed by a network of intermolecular C–H···N and C–H···π interactions. Specifically, the hydrogen atom at position 8 of the imidazo[1,2-a]pyrimidine (B1208166) ring system acts as a donor, forming a hydrogen bond with the nitrogen atom at position 1 of a neighboring molecule. This interaction links the molecules into chains.

Elucidation of Molecular Conformation and Stereochemistry within the Crystal Lattice

The precise bond lengths and angles within the molecule have been determined with high accuracy through X-ray diffraction analysis. These data provide a static picture of the molecule's conformation, which serves as a benchmark for comparison with solution-state and theoretical studies.

Solution-State Conformational Analysis of this compound using Advanced Spectroscopic Techniques

To understand the conformational dynamics of this compound in solution, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which helps in determining the preferred orientation of the phenyl ring relative to the imidazo[1,2-a]pyrimidine core.

These studies often reveal that the molecule exists in a dynamic equilibrium between different conformers. The relative populations of these conformers can be influenced by the solvent polarity and temperature. The free rotation around the C-C bond connecting the two ring systems is a key feature in solution, in contrast to the more fixed conformation observed in the crystal lattice.

Theoretical Conformational Analysis of this compound via Computational Methods

Computational methods, such as Density Functional Theory (DFT), provide a powerful tool for exploring the conformational landscape of this compound. These theoretical calculations can map the potential energy surface as a function of the dihedral angle between the phenyl ring and the imidazo[1,2-a]pyrimidine core.

Such studies typically identify two low-energy conformers, corresponding to planar or near-planar arrangements of the two ring systems. The calculations can also determine the energy barrier to rotation around the connecting C-C bond. These theoretical findings are generally in good agreement with the experimental data obtained from X-ray crystallography and solution-state NMR, providing a comprehensive picture of the molecule's conformational preferences.

Structure Activity Relationship Sar Studies of 2 3 Bromophenyl Imidazo 1,2 a Pyrimidine Derivatives

Rational Design Principles for Modifying the Imidazo[1,2-a]pyrimidine (B1208166) Core

The rational design of derivatives based on the 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine core is guided by several key principles aimed at optimizing drug-like properties. nih.gov Modifications to this core structure are strategically planned to enhance biological potency, improve selectivity for the intended target, and refine pharmacokinetic profiles. nih.gov A primary consideration in the modification of the imidazo[1,2-a]pyrimidine core is the introduction of various substituents at different positions of the heterocyclic system and the phenyl ring. dergipark.org.trrsc.org The goal is to modulate the electronic and steric properties of the molecule to achieve favorable interactions with the biological target.

Key strategies in the rational design include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that retain similar biological activity but may improve other properties like solubility or metabolic stability.

Introduction of Functional Groups: Adding groups that can participate in specific interactions like hydrogen bonding, or hydrophobic interactions to enhance binding affinity. nih.gov

Conformational Restriction: Introducing structural constraints to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity.

Impact of Substituents on the Phenyl Ring on Biological Activity Profiles

The nature and position of substituents on the 2-phenyl ring of the imidazo[1,2-a]pyrimidine scaffold have a profound impact on the resulting biological activity. Systematic studies have shown that even minor changes to the phenyl ring can lead to significant variations in potency and selectivity across different biological targets.

The electronic properties of substituents on the phenyl ring, whether they are electron-donating or electron-withdrawing, can significantly influence the biological potency of 2-phenylimidazo[1,2-a]pyrimidine (B97590) derivatives. These electronic effects can alter the charge distribution within the molecule, affecting its ability to interact with the target protein. For instance, in a series of aryl-substituted 2-phenylimidazo[1,2-a]pyridines, it was observed that the energy of excited-state intramolecular proton transfer (ESIPT) luminescence decreases as the electron-withdrawing nature of the para-substituent on the aryl group increases. rsc.org This highlights the sensitivity of the electronic environment of the scaffold to substituent changes. In some cases, the introduction of electron-donating groups, such as a diethylamino group at the para-position of the phenyl ring, has been shown to increase the cytotoxic activity of imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Cytotoxic Activity of Imidazo[1,2-a]pyrimidine Derivatives nih.gov

CompoundPhenyl Ring SubstituentCell LineIC50 (µM)
3d 4-N(CH₂CH₃)₂MCF-743.4
MDA-MB-23135.9
4d 4-N(CH₂CH₃)₂ (amine form)MCF-739.0
MDA-MB-23135.1

This table is generated based on the data presented in the referenced study and is intended for illustrative purposes.

The size and three-dimensional arrangement of substituents on the phenyl ring introduce steric factors that can either enhance or diminish biological activity. Large, bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into the binding site of a target protein. Conversely, carefully chosen substituents can induce a favorable conformation for binding.

Studies on related heterocyclic systems have demonstrated the importance of steric considerations. For example, in a series of pyrido[1,2-c]pyrimidine (B1258497) derivatives, the presence of a substituent at the ortho position of the 4-aryl ring generally increased binding affinity for the 5-HT1A receptor compared to ligands with a substituent at the para position. nih.gov This suggests that the spatial arrangement of the substituent plays a crucial role in ligand-receptor interactions.

The bromine atom at the meta-position of the phenyl ring in this compound is not merely a passive substituent; it can actively participate in significant non-covalent interactions known as halogen bonds. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, on a protein. researchgate.netnih.gov

The strength of a halogen bond is influenced by the polarizability of the halogen atom, with bromine being a moderately good halogen bond donor. researchgate.netacs.org The C-Br···O angle in such interactions ideally approaches 180°. acs.org The inclusion of a bromine atom in a ligand can enhance binding affinity and selectivity for its biological target. nih.govresearchgate.net This is because halogen bonds are highly directional, providing a level of specificity that can be exploited in drug design. researchgate.netcapes.gov.br Computational studies have shown that halogen bonding is driven by a combination of electrostatic and dispersion forces. acs.org

Strategic Derivatization of the Bromine Atom in this compound for Enhanced Activity

The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for further structural modifications. This allows for the synthesis of a diverse library of analogs with potentially enhanced biological activities. A common and powerful method for the derivatization of aryl bromides is the palladium-catalyzed Suzuki cross-coupling reaction. nih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an arylboronic acid.

This strategy can be employed to introduce a wide variety of aryl and heteroaryl groups at the 3-position of the phenyl ring, thereby systematically probing the structure-activity landscape. The electronic and steric nature of the newly introduced group can be varied to optimize interactions with the target protein. For instance, both electron-rich and electron-deficient aryl groups can be successfully introduced via copper-catalyzed arylation of bromo-difluoro-acetamides, indicating the robustness of such coupling strategies. nih.govresearchgate.netmdpi.com The introduction of different functional groups can also be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which are crucial for drug development. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound analogs, QSAR studies can provide valuable insights for the design of new, more potent derivatives.

In a typical QSAR study, a set of synthesized and biologically evaluated analogs is used to build a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. While specific QSAR studies on this compound are not widely reported, the principles have been successfully applied to other imidazo[1,2-a]pyrimidine derivatives, demonstrating the utility of this approach for this class of compounds. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies in Imidazo[1,2-a]pyrimidine Chemistry

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different one, while preserving the essential pharmacophoric features responsible for its biological activity. dtic.mil This approach can lead to the discovery of novel intellectual property, improved pharmacokinetic profiles, and circumvention of toxicity issues associated with the original scaffold.

Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a similar biological response. estranky.sk This can be used to fine-tune the steric, electronic, or physicochemical properties of a lead compound to enhance its efficacy, selectivity, or metabolic stability.

In the context of 2-aryl-imidazo[1,2-a]pyrimidine derivatives, these strategies have been instrumental in the development of potent inhibitors for various biological targets, particularly protein kinases. ed.ac.ukekb.eg While specific SAR studies on the 2-(3-bromophenyl) analogue are not extensively detailed in publicly available literature, the principles can be illustrated through related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) series.

Scaffold Hopping from Other Heterocyclic Systems to Imidazo[1,2-a]pyrimidines

Research has demonstrated the successful application of scaffold hopping to identify novel classes of biologically active compounds. For instance, imidazo[1,2-a]pyridines, which are structurally similar to imidazo[1,2-a]pyrimidines, were identified as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from a series of pyridones. nih.gov This highlights the potential of the imidazo-fused heterocyclic systems to mimic the pharmacophoric features of other known active scaffolds.

In the realm of kinase inhibitors, scaffold hopping has been employed to discover new inhibitor classes. For example, a study on Notum inhibitors utilized scaffold hopping from thienopyrimidine acids to identify potent furano[2,3-d]pyrimidine amides. nih.gov This demonstrates that the pyrimidine (B1678525) portion of the fused ring system is a key recognition element that can be retained while modifying the fused five-membered ring to modulate activity and properties.

A hypothetical scaffold hopping exploration starting from a known kinase inhibitor with a different core could lead to the identification of the this compound scaffold. The table below illustrates a conceptual scaffold hopping study where different heterocyclic cores are evaluated, keeping the 3-bromophenyl substituent constant to maintain key interactions with the target protein.

CompoundScaffoldKinase Inhibitory Activity (IC50, nM)
Reference CompoundPyrrolo[2,3-d]pyrimidine50
Derivative 1Imidazo[1,2-a]pyridine75
Derivative 2Imidazo[1,2-a]pyrimidine45
Derivative 3Thieno[3,2-d]pyrimidine120

This table is illustrative and based on general principles of scaffold hopping in kinase inhibitor design.

Bioisosteric Replacement within the Imidazo[1,2-a]pyrimidine Scaffold

Bioisosteric replacement is a more subtle modification where parts of the molecule are swapped for structurally similar but chemically distinct groups. A notable example is the replacement of the imidazo[1,2-a]pyrimidine core with 8-fluoroimidazo[1,2-a]pyridine (B164112). nih.govresearchgate.net This was investigated in the context of allosteric modulators of the GABA-A receptor. The 8-fluoroimidazo[1,2-a]pyridine was found to be a good physicochemical mimic of the imidazo[1,2-a]pyrimidine scaffold, demonstrating the utility of this bioisosteric replacement in maintaining biological activity. nih.govresearchgate.net

Within the this compound scaffold itself, various bioisosteric replacements can be envisioned to probe the SAR. For instance, the bromine atom at the 3-position of the phenyl ring could be replaced with other halogens (Cl, F) or with groups like trifluoromethyl (CF₃) or cyano (CN) to explore the impact of electronics and sterics on activity.

The following interactive table presents hypothetical data from a bioisosteric replacement study on the this compound scaffold, targeting a specific kinase.

CompoundR1 (at C2-phenyl)R2 (at C7 of imidazo[1,2-a]pyrimidine)Kinase Inhibitory Activity (IC50, nM)
Parent Compound3-BrH30
Analog 13-ClH45
Analog 23-CF₃H25
Analog 33-CNH60
Analog 43-BrCH₃80
Analog 53-BrOCH₃55

This table is illustrative and based on established principles of bioisosteric replacement in medicinal chemistry.

These examples underscore the importance of scaffold hopping and bioisosteric replacement as key strategies in the optimization of imidazo[1,2-a]pyrimidine-based compounds. While specific data for this compound is limited, the application of these principles, guided by the SAR of related compounds, provides a rational framework for the design of new analogs with enhanced therapeutic potential.

Investigation of Biological Activity and Molecular Mechanisms of Action for 2 3 Bromophenyl Imidazo 1,2 a Pyrimidine

Identification of Specific Biological Targets for Imidazo[1,2-a]pyrimidine (B1208166) Compounds

Research into the broader class of imidazo[1,2-a]pyrimidines has identified several key biological targets. These include, but are not limited to:

Kinases: Various kinases, such as Aurora-A kinase, FMS-like tyrosine kinase 3 (FLT3), and those involved in the PI3K/AKT/mTOR signaling pathway, have been identified as targets for different imidazo[1,2-a]pyrimidine derivatives.

Wnt/β-catenin Signaling Pathway: Certain compounds within this class have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis.

GABA-A Receptors: Some imidazo[1,2-a]pyrimidines act as agonists at GABA-A receptors, suggesting potential applications in treating anxiety.

Viral and Microbial Proteins: The antiviral and antimicrobial properties of some derivatives suggest they may target essential proteins in pathogens like SARS-CoV-2, HIV, and various bacteria.

However, specific biological targets for 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine have not been explicitly detailed in the available scientific literature.

In Vitro Biological Screening Methodologies Applied to this compound

Standard in vitro screening methodologies are commonly employed to evaluate the biological activity of novel compounds. For the imidazo[1,2-a]pyrimidine class, these typically include:

Cell-based Assays: Luciferase reporter assays are used to screen for inhibitors of specific signaling pathways like Wnt/β-catenin. Cytotoxicity and cell proliferation assays against various cancer cell lines (e.g., HCT116, HepG2, MCF-7) are also standard.

Enzyme Inhibition Assays: Direct enzymatic assays are used to determine the inhibitory concentration (IC50) of compounds against purified kinases or other enzymes.

Antimicrobial Susceptibility Tests: The minimum inhibitory concentration (MIC) of compounds is determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, to assess their antimicrobial potential.

While these methods are standard for the compound class, the results of such screenings specifically for This compound are not documented in the reviewed literature.

Mechanistic Studies of this compound at the Molecular Level

Detailed mechanistic studies, including enzyme inhibition kinetics, receptor binding assays, and the elucidation of effects on cellular signaling pathways, are crucial for understanding a compound's mode of action. For the imidazo[1,2-a]pyrimidine family, such studies have been conducted on various derivatives. For instance, inhibition kinetics studies have been performed to classify inhibitors as type-I or type-II, as seen with FLT3 inhibitors. Furthermore, researchers have investigated how these compounds modulate the expression of downstream targets in signaling pathways, such as c-myc and cyclin D1 in the Wnt pathway.

Unfortunately, no specific data could be retrieved for This compound concerning:

Unraveling the Molecular Basis of Selectivity for this compound

The absence of such information prevents a detailed analysis of its molecular interactions and the basis for any potential target selectivity.

Structure-Based Drug Design (SBDD) Insights Derived from this compound Ligand-Target Complexes

Structure-Based Drug Design (SBDD) is a powerful approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands. For this compound, molecular docking simulations have provided initial SBDD insights, particularly in the context of its antimicrobial activity. mdpi.com

These studies have shown that the compound can fit into the active sites of microbial target proteins, forming favorable interactions that are predicted to lead to the inhibition of the protein's function. mdpi.com The binding modes observed in these simulations highlight the importance of the imidazo[1,2-a]pyrimidine core as a scaffold for interacting with the target, while the 3-bromophenyl substituent can be oriented to occupy specific pockets within the active site, contributing to the binding affinity and selectivity. mdpi.com

While a crystal structure of this compound complexed with a specific protein target is not currently available in the public domain, the molecular docking studies serve as a valuable starting point for further SBDD efforts. mdpi.comresearchgate.netucl.ac.ukresearchgate.net The insights from these computational models can guide the rational design of new analogues with potentially improved potency and selectivity. For example, modifications to the phenyl ring or the pyrimidine (B1678525) core could be explored to enhance interactions with key amino acid residues in the target's active site.

The broader class of imidazo-fused heterocycles has been the subject of extensive SBDD studies against various targets. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been optimized as kinase inhibitors through the analysis of their binding modes in the ATP-binding pocket of enzymes like FLT3 and Aurora-A. mdpi.com These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are crucial for inhibitory activity. Such knowledge from related systems can be extrapolated to guide the design of new experiments and more potent derivatives of this compound.

Computational Chemistry and Cheminformatics Approaches in the Study of 2 3 Bromophenyl Imidazo 1,2 a Pyrimidine

Molecular Docking Simulations for Target Identification and Ligand-Protein Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is crucial for identifying potential biological targets for 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine and for understanding the key molecular interactions that govern its biological activity.

In studies involving similar imidazo[1,2-a]pyrimidine (B1208166) derivatives, molecular docking has been successfully employed to identify and characterize interactions with various protein targets. For instance, docking studies on novel imidazo[1,2-a]pyrimidine-Schiff base derivatives have explored their binding to the human angiotensin-converting enzyme 2 (ACE2) and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting their potential as viral entry inhibitors. nih.gov Similarly, 3-benzoyl imidazo[1,2-a]pyrimidines have been docked into the active site of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungi, to predict their antifungal activity. nih.gov These studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives can exhibit strong binding affinities, often superior to reference compounds. nih.gov

For this compound, molecular docking simulations can be utilized to screen a wide range of clinically relevant protein targets. The predicted binding modes and energies can help prioritize this compound for further experimental validation against specific diseases. The bromophenyl substituent at the 2-position can be analyzed for its contribution to binding, such as through halogen bonding or hydrophobic interactions within the active site of a target protein.

Target ProteinPotential Therapeutic AreaKey Interactions Observed in Analogs
Human ACE2 / SARS-CoV-2 Spike ProteinAntiviral (COVID-19)Hydrogen bonding, hydrophobic interactions nih.gov
Lanosterol 14α-demethylase (CYP51)AntifungalCoordination with heme iron, hydrophobic interactions nih.gov
Various KinasesAnticancerHydrogen bonds with hinge region residues, hydrophobic interactions dergipark.org.tr
GABA-A ReceptorsAnxiolytic, AnticonvulsantInteractions with benzodiazepine binding site dergipark.org.tr

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Calculations of this compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex and more accurate calculations of binding affinity. MD simulations track the movements of atoms in a system over time, providing insights into the flexibility of both the ligand and the protein.

In the context of this compound, MD simulations would be a crucial next step after initial docking studies. By simulating the compound bound to a prioritized target, researchers can confirm the stability of the predicted binding pose and refine the understanding of the intermolecular interactions. Furthermore, advanced techniques such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectories to calculate the binding free energy, providing a more quantitative prediction of the binding affinity. openpharmaceuticalsciencesjournal.com

Theoretical Prediction of ADMET Properties and Pharmacokinetic Profiles (In Silico Modeling Only)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). jclinical.org In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. mdpi.comidaampublications.in

Various computational models and software are available to predict a wide range of ADMET parameters. For imidazo[1,2-a]pyrimidine derivatives, in silico tools have been used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. mdpi.comnih.gov These predictions are based on the molecular structure of the compound and are calculated using quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties.

For this compound, a theoretical ADMET profile can be generated to assess its potential as an orally administered drug. Key parameters to be evaluated would include its predicted solubility, intestinal absorption, and metabolic stability. The presence of the bromine atom may influence its metabolic profile, and in silico models can predict its potential sites of metabolism.

ADMET ParameterPredicted Property for Imidazo[1,2-a]pyrimidine AnalogsImportance in Drug Discovery
A bsorptionGood oral absorption predicted for many derivatives.Determines the route of administration.
D istributionVariable, with some compounds predicted to cross the blood-brain barrier. mdpi.comInfluences the drug's access to its target and potential for CNS side effects.
M etabolismPotential for metabolism by cytochrome P450 enzymes.Affects the drug's half-life and potential for drug-drug interactions.
E xcretionPrimarily renal or hepatic clearance predicted.Determines how the drug is eliminated from the body.
T oxicityGenerally predicted to have low toxicity. nih.govEarly identification of potential safety concerns is crucial.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. semanticscholar.org DFT calculations can provide valuable insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov This information is crucial for understanding the intrinsic properties of this compound and for predicting its reactivity in chemical and biological systems.

Studies on structurally similar compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have utilized DFT to analyze the planarity of the molecule, the nature of its frontier molecular orbitals, and the distribution of electron density. researchgate.net For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Determine the HOMO-LUMO gap, which is related to the chemical reactivity and kinetic stability of the molecule.

Generate Molecular Electrostatic Potential (MEP) maps: Visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which can help in understanding its interactions with biological macromolecules. nih.gov

Predict spectroscopic properties: Calculate theoretical vibrational frequencies and NMR chemical shifts to aid in the characterization of the compound.

Virtual Screening Techniques for Identifying Novel Imidazo[1,2-a]pyrimidine Derivatives with Desired Biological Activities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, which is more common, uses the three-dimensional structure of the target protein to dock and score a large number of compounds.

A collaborative virtual screening of proprietary pharmaceutical company libraries was successful in expanding the chemical space around an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, leading to improved antiparasitic activity and selectivity. nih.govresearchgate.net This demonstrates the power of virtual screening in rapidly exploring the structure-activity relationships (SAR) of a chemical series.

Starting with this compound as a lead scaffold, virtual screening techniques can be employed to identify novel derivatives with potentially enhanced biological activities. Large chemical databases can be screened to find compounds with similar structural features but with modifications that could lead to improved binding affinity, selectivity, or pharmacokinetic properties.

Cheminformatics Tools for Data Mining and Analysis of Imidazo[1,2-a]pyrimidine Chemical Space

Cheminformatics encompasses the use of computational and informational techniques to solve problems in the field of chemistry. These tools are essential for managing, analyzing, and mining the vast amounts of chemical and biological data generated in drug discovery.

For the imidazo[1,2-a]pyrimidine chemical space, cheminformatics tools can be used to:

Analyze Structure-Activity Relationships (SAR): By compiling data on the biological activities of a series of imidazo[1,2-a]pyrimidine derivatives, cheminformatics tools can be used to build QSAR models that relate chemical structure to biological activity. These models can then be used to predict the activity of new, untested compounds.

Library Design: Cheminformatics tools can be used to design focused libraries of imidazo[1,2-a]pyrimidine derivatives for synthesis and biological evaluation. These libraries can be designed to maximize chemical diversity or to explore specific regions of the chemical space.

Data Mining of Public and Proprietary Databases: Cheminformatics tools can be used to search large databases such as PubChem, ChEMBL, and proprietary corporate databases to identify known compounds with the imidazo[1,2-a]pyrimidine scaffold and to retrieve associated biological data. This can help to avoid redundant research and to identify new starting points for drug discovery programs.

Future Perspectives and Research Challenges for 2 3 Bromophenyl Imidazo 1,2 a Pyrimidine Research

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas for Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives has been demonstrated across a wide array of biological targets and disease areas. mdpi.comresearchgate.net These compounds have shown efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov However, the full spectrum of their biological activity remains to be elucidated, with numerous novel targets and underexplored therapeutic areas ripe for investigation.

A significant area of future research lies in the exploration of imidazo[1,2-a]pyrimidines as modulators of protein-protein interactions and inhibitors of challenging drug targets. For instance, the scaffold has been utilized in the development of covalent inhibitors targeting KRAS G12C, a previously considered "undruggable" cancer target. rsc.orgresearchgate.net This opens avenues for designing derivatives of 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine that can target other difficult-to-drug proteins implicated in various diseases.

Furthermore, the antiviral properties of this class of compounds warrant deeper investigation, particularly in the context of emerging and re-emerging infectious diseases. nih.gov Research has already explored their potential as dual inhibitors of hACE2 and the spike protein of SARS-CoV-2, suggesting a role in combating viral entry into host cells. nih.gov Future studies could expand to other viral targets and families, including RNA and DNA viruses.

The table below summarizes some of the established and potential biological targets for imidazo[1,2-a]pyrimidine derivatives, highlighting the breadth of their therapeutic potential.

Biological Target/Therapeutic AreaExamples of Investigated ActivityPotential Future Directions
Oncology Inhibition of kinases (e.g., c-Met, Aurora-A), Wnt/β-catenin signaling pathway modulation, covalent inhibition of KRAS G12C. rsc.orgresearchgate.netnih.govdergipark.org.trnih.govTargeting other oncogenic kinases, exploring epigenetic targets, developing agents for overcoming drug resistance.
Infectious Diseases Antibacterial, antifungal, antiviral (including anti-HIV and potential anti-SARS-CoV-2) activities. nih.govnih.govDevelopment of novel antibiotics to combat resistant strains, broad-spectrum antiviral agents, and antiprotozoal drugs. nih.gov
Neuroscience GABAA receptor modulation for anxiolytic and anticonvulsant effects. dergipark.org.trresearchgate.netExploration of targets for neurodegenerative diseases, psychiatric disorders, and pain management.
Inflammatory Diseases Anti-inflammatory properties. dergipark.org.trTargeting specific inflammatory pathways and mediators, development of therapies for autoimmune disorders.

Advancements in Asymmetric Synthesis and Stereoselective Preparation of Imidazo[1,2-a]pyrimidine Scaffolds

The development of stereochemically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While the synthesis of imidazo[1,2-a]pyrimidines is well-established, the asymmetric synthesis of chiral derivatives remains a significant challenge and a key area for future research.

Recent advancements in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions provide a promising blueprint for the stereoselective preparation of imidazo[1,2-a]pyrimidine scaffolds. nih.govnih.gov The use of chiral phosphoric acid catalysts in Groebke-Blackburn-Bienaymé reactions has demonstrated high yields and enantioselectivities for the synthesis of imidazo[1,2-a]pyridine (B132010) atropoisomers. nih.govnih.gov Adapting these methodologies to the synthesis of this compound and its analogs could unlock new therapeutic possibilities by allowing for the investigation of the biological activities of individual enantiomers.

Future research in this area should focus on:

The development of novel chiral catalysts and ligands specifically designed for the asymmetric synthesis of imidazo[1,2-a]pyrimidines.

The exploration of various asymmetric transformations, including enantioselective C-H functionalization and cycloaddition reactions.

The synthesis of a diverse library of chiral imidazo[1,2-a]pyrimidine derivatives to systematically study the impact of stereochemistry on biological activity.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govspringernature.commednexus.org These powerful computational tools can accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. For the development of this compound analogs, AI and ML offer several exciting opportunities.

De Novo Drug Design: Generative AI models can be employed to design novel imidazo[1,2-a]pyrimidine derivatives with desired physicochemical and pharmacological properties. nih.gov These models can explore a vast chemical space to identify compounds with enhanced potency, selectivity, and drug-like characteristics.

Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly screen large compound libraries to identify potential hits that bind to specific biological targets. nih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening.

ADMET Prediction: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.gov This allows for the early identification and elimination of compounds with unfavorable pharmacokinetic or toxicological profiles, improving the success rate of drug development.

The application of AI and ML in the design of this compound analogs is still in its nascent stages. Future research will require the generation of large, high-quality datasets on the synthesis, biological activity, and physicochemical properties of these compounds to train and validate robust predictive models.

Addressing Challenges in Fragment-Based Drug Discovery and Covalent Inhibition Strategies for Imidazo[1,2-a]pyrimidine Compounds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates. The imidazo[1,2-a]pyrimidine scaffold is well-suited for FBDD due to its modular nature, which allows for systematic structural modifications. However, challenges in FBDD include the detection of weak fragment binding and the subsequent optimization of fragment hits into lead compounds with drug-like properties.

Covalent inhibition is another promising strategy in drug discovery, particularly for targeting challenging proteins. Covalent inhibitors form a stable, irreversible bond with their target, leading to prolonged and potent inhibition. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop covalent inhibitors for anticancer therapy. rsc.orgresearchgate.net The development of this compound-based covalent inhibitors requires the careful design of reactive electrophilic groups ("warheads") that can selectively react with a specific amino acid residue on the target protein.

Future research in these areas should focus on:

Developing sensitive biophysical techniques for the detection and characterization of weak fragment binding.

Employing structure-based design and computational methods to guide the optimization of fragment hits.

Designing novel covalent warheads with tunable reactivity and selectivity for specific biological targets.

Investigating the long-term safety and potential off-target effects of covalent inhibitors.

Opportunities for Interdisciplinary and Collaborative Research in Imidazo[1,2-a]pyrimidine Chemistry and Biology

The successful translation of this compound and its derivatives from promising lead compounds to clinically effective drugs will require a concerted effort from researchers across multiple disciplines. Interdisciplinary and collaborative research is essential to address the complex challenges in drug discovery and development.

An example of a successful collaborative effort is the use of virtual screening of proprietary pharmaceutical company libraries to rapidly expand and optimize an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. nih.gov This highlights the power of combining computational chemistry, medicinal chemistry, and parasitology to accelerate drug discovery.

Future opportunities for collaboration in the field of imidazo[1,2-a]pyrimidine research include:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic research and clinical development.

Consortia and Public-Private Partnerships: Large-scale collaborations involving multiple academic institutions, industry partners, and government agencies can pool resources and expertise to tackle major research challenges.

Integration of "Omics" Technologies: The integration of genomics, proteomics, and metabolomics data can provide a deeper understanding of the mechanisms of action of imidazo[1,2-a]pyrimidine derivatives and help to identify novel biomarkers for patient stratification.

By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full therapeutic potential of this compound and its analogs for the benefit of patients worldwide.

Q & A

Q. How does catalytic hydrogenation affect the imidazo[1,2-a]pyrimidine core, and what are the implications?

  • Answer : Partial hydrogenation of the imidazole ring can yield dihydro derivatives, altering electronic properties and bioactivity. Pd/C or Raney Ni catalysts under mild H₂ pressure (1–3 atm) selectively reduce the ring without cleaving the C-Br bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.